5-bromo-2-(2-chloroacetamido)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
155104-20-4 |
|---|---|
Molecular Formula |
C9H7BrClNO3 |
Molecular Weight |
292.51 g/mol |
IUPAC Name |
5-bromo-2-[(2-chloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7BrClNO3/c10-5-1-2-7(12-8(13)4-11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
OFYMACOYOUBHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification Strategies
Historical and Current Synthetic Routes to 5-bromo-2-(2-chloroacetamido)benzoic acid
The primary and most direct route to this compound involves the acylation of 2-amino-5-bromobenzoic acid with chloroacetyl chloride. chemicalbook.comepo.orgbiorxiv.org This method, while conceptually straightforward, relies on the availability and purity of the starting aminobenzoic acid derivative.
Alternative approaches have also been explored, often starting from more readily available materials. One such method begins with 2-chlorobenzoic acid, which undergoes a protection-bromination-deprotection sequence to yield the desired product. patsnap.com Another reported synthesis starts from 2-chlorobenzotrichloride, which is first brominated and then hydrolyzed to give 5-bromo-2-chlorobenzoic acid. google.com This intermediate can then be converted to the target compound. A more recent development involves a two-step process starting from 5-bromo-2-aminobenzoic acid derivatives, which undergo diazonium chlorination followed by hydrolysis. epo.orggoogle.comwipo.int
The synthesis of the key precursor, 2-amino-5-bromobenzoic acid, typically starts from 2-aminobenzoic acid (anthranilic acid). chemicalbook.comchemicalbook.com The regioselective bromination of anthranilic acid at the 5-position is a critical step. This is often achieved by treating the sodium salt of 2-aminobenzoate (B8764639) with bromine in glacial acetic acid. chemicalbook.comchemicalbook.com The reaction conditions must be carefully controlled to minimize the formation of the di-brominated byproduct, 2-amino-3,5-dibromobenzoic acid. chemicalbook.com
Another important precursor is 5-bromo-2-chlorobenzoic acid. Its synthesis often starts from 2-chlorobenzoic acid. patsnap.comgoogle.com The challenge lies in achieving high regioselectivity for the bromination at the 5-position, as the 4-bromo isomer can also be formed. google.com The use of N-bromosuccinimide (NBS) in a sulfuric acid system is a common method. google.com The addition of certain catalysts, such as sodium sulfide (B99878), has been shown to inhibit the formation of the undesired 4-bromo isomer. google.com Hexafluoroisopropanol (HFIP) has also been investigated as a solvent to promote regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org
The incorporation of the chloroacetamide moiety is typically achieved through an amidation reaction between the amino group of a 2-aminobenzoic acid derivative and chloroacetyl chloride. chemicalbook.comepo.orgbiorxiv.orgsphinxsai.com This reaction is often carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and may employ a base like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to neutralize the hydrochloric acid byproduct. sphinxsai.comijcmas.com The reaction is generally performed at low temperatures to control its exothermicity. sphinxsai.com
The following table summarizes various conditions reported for the amidation of aromatic amines with chloroacetyl chloride:
| Base | Solvent | Reaction Time | Yield | Reference |
| DBU | THF | 3-6 h | 75-95% | sphinxsai.com |
| TEA | DMF | - | - | ijcmas.com |
| TEA | DCM | - | - | sphinxsai.com |
| K2CO3 | Benzene (B151609) | - | - | sphinxsai.com |
| TEA | Toluene | - | - | sphinxsai.com |
| TEA | Dioxane | - | - | sphinxsai.com |
In some synthetic routes, the carboxylic acid group may need to be protected to prevent it from interfering with other reactions. epo.org Common protecting groups for carboxylic acids include methyl or benzyl (B1604629) esters. libretexts.org These are typically introduced through Fischer esterification or by reaction with the corresponding alcohol in the presence of an acid catalyst. libretexts.org
Optimized Reaction Conditions and Yield Enhancement Protocols
Significant efforts have been directed towards optimizing the synthesis of this compound and its precursors to improve yields and purity. For the bromination of 2-chlorobenzoic acid, the use of a catalyst like sodium sulfide in an NBS/sulfuric acid system has been shown to increase the yield of the desired 5-bromo isomer to over 85% with a purity of over 99.5%. google.com
In the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride, a one-pot method that avoids the need to purify intermediates has been developed, achieving yields greater than 95%. google.com For the final amidation step, the use of DBU as a catalyst has been reported to provide high yields (75-95%) under mild conditions at room temperature. sphinxsai.com
Green Chemistry Principles and Sustainable Synthesis Approaches
There is a growing emphasis on developing more environmentally friendly synthetic methods. In the context of 5-bromo-2-chlorobenzoic acid synthesis, research has focused on reducing waste and using less hazardous reagents. For example, the use of hexafluoroisopropanol (HFIP) as a recyclable solvent for regioselective halogenation presents a greener alternative to traditional solvents. organic-chemistry.org The development of one-pot syntheses, which minimize the number of purification steps, also contributes to a more sustainable process by reducing solvent consumption and waste generation. google.com
Analog and Derivative Synthesis from the this compound Scaffold
The this compound scaffold is a versatile building block for the synthesis of a wide range of analogs and derivatives. The reactive chloroacetamide group serves as a handle for introducing various functionalities through nucleophilic substitution reactions. For example, it can be reacted with thiourea (B124793) to form aminothiazole derivatives. ijcmas.com
Furthermore, the carboxylic acid group can be converted to esters or amides, and the aromatic ring can undergo further substitutions, such as Suzuki cross-coupling reactions, to introduce new carbon-carbon bonds. organic-chemistry.orgresearchgate.net This chemical tractability allows for the creation of diverse libraries of compounds for screening in drug discovery programs. For instance, various esters and amides of 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their biological activities. researchgate.net Similarly, halogen-substituted anthranilic acid derivatives have been explored as a novel chemical platform for developing new therapeutic agents. nih.gov
Systematic Structural Modifications at the Bromine Position
The bromine atom at the C-5 position of the benzoic acid ring is a key functional group for introducing structural diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is well-established, making them ideal substrates for library synthesis. researchgate.netnih.govbeilstein-journals.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This method is widely used to introduce new aryl, heteroaryl, or vinyl groups. For a substrate like this compound, reacting it with various arylboronic acids under palladium catalysis would yield a library of 5-aryl-2-(2-chloroacetamido)benzoic acids. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). libretexts.orgnih.govnih.gov The choice of solvent and ligands can be optimized to ensure high yields and functional group tolerance. nih.gov
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. organic-chemistry.orglibretexts.orgyoutube.com This would introduce styrenyl-type moieties at the C-5 position. The reaction involves a palladium catalyst, a base (often a tertiary amine like triethylamine), and the chosen alkene. youtube.comodinity.com The reaction conditions can be tuned to control the stereoselectivity of the newly formed double bond, typically favoring the trans isomer. organic-chemistry.org
Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org This method allows for the synthesis of 5-alkynyl-2-(2-chloroacetamido)benzoic acid derivatives. These resulting alkynes can serve as versatile handles for further modifications, such as click chemistry reactions. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. ucsb.edupitt.edu
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). It is a powerful method for introducing a wide range of amino substituents, including anilines, alkylamines, and heterocycles. chemspider.comrsc.org For the target compound, this would lead to the synthesis of 5-amino-2-(2-chloroacetamido)benzoic acid derivatives, significantly expanding the chemical space around the core scaffold. The catalytic system typically consists of a palladium source and a specialized phosphine (B1218219) ligand. chemspider.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Modifying the Bromine Position The following table illustrates potential transformations based on established methodologies for analogous aryl bromides.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst, Base | 5-Aryl-2-(2-chloroacetamido)benzoic acid |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | 5-(Alkenyl)-2-(2-chloroacetamido)benzoic acid |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 5-(Alkynyl)-2-(2-chloroacetamido)benzoic acid |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd catalyst, Ligand, Base | 5-(R¹R²-amino)-2-(2-chloroacetamido)benzoic acid |
Variations within the Chloroacetamide Chain and Nitrogen Substitution
The chloroacetamide moiety offers a reactive electrophilic site for nucleophilic substitution. The chlorine atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the exploration of structure-activity relationships.
Nucleophilic Substitution: The carbon atom attached to the chlorine is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is a straightforward and efficient way to modify the side chain. Research on the analogous 4-(2-chloroacetamido)benzoic acid has shown that various nucleophiles can be employed. researchgate.net
Amines: Reaction with primary or secondary amines (aliphatic or aromatic) yields the corresponding glycinamide (B1583983) derivatives. This allows for the introduction of basic nitrogen centers and various lipophilic or polar groups.
Thiols: Thiol-containing nucleophiles can react to form thioether linkages.
Heterocycles: Nitrogen-containing heterocycles, such as imidazole, can act as nucleophiles to form new C-N bonds. researchgate.net
The reaction is typically performed in a suitable solvent with or without a base to neutralize the HCl generated.
Table 2: Examples of Nucleophilic Substitution on the Chloroacetamide Chain Based on derivatization of analogous chloroacetamide compounds. researchgate.net
| Nucleophile | Resulting Side Chain Structure | Product Class |
| Diethylamine | -NH-C(O)-CH₂-N(CH₂CH₃)₂ | N,N-Diethylglycinamide derivative |
| Morpholine | -NH-C(O)-CH₂-(C₄H₈NO) | Morpholin-4-yl-acetamide derivative |
| Imidazole | -NH-C(O)-CH₂-(C₃H₃N₂) | Imidazol-1-yl-acetamide derivative |
| Aniline | -NH-C(O)-CH₂-NH-Ph | N-Phenylglycinamide derivative |
Furthermore, the amide nitrogen itself can potentially be a site for substitution, although this is less common and would require specific synthetic strategies, such as N-alkylation under strong basic conditions, provided the amide proton is sufficiently acidic.
Derivatization of the Benzoic Acid Carboxyl Group (e.g., esters, amides, salts for specific research purposes)
The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly esters and amides. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through several methods:
Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). researchgate.net
Alkylation: Reaction with an alkyl halide in the presence of a base.
Activation and Reaction: Conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol.
A wide range of alcohols can be used, from simple alkanols to more complex, functionalized molecules, to generate a diverse library of esters.
Amidation: The formation of amides from the carboxylic acid is another key derivatization strategy. This is typically achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.comchemicalbook.com The resulting highly reactive 5-bromo-2-(2-chloroacetamido)benzoyl chloride can then be treated with a primary or secondary amine to form the desired amide. researchgate.net This approach allows for the incorporation of a vast array of amine-containing fragments.
Salt Formation: For specific research purposes, such as solubility studies or in vitro assays, the carboxylic acid can be converted into a salt by treatment with an appropriate inorganic or organic base (e.g., sodium hydroxide, potassium carbonate, or a tertiary amine).
Table 3: Common Derivatizations of the Carboxylic Acid Group
| Derivative Type | Reagents | Intermediate (if any) | Product Structure |
| Ester | Alcohol (R-OH), Acid catalyst | N/A | 5-bromo-2-(2-chloroacetamido)benzoate ester |
| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | Acyl chloride | 5-bromo-2-(2-chloroacetamido)benzamide |
| Salt | Base (e.g., NaOH) | N/A | Sodium 5-bromo-2-(2-chloroacetamido)benzoate |
Stereoselective Synthesis Approaches (if applicable)
The core structure of this compound is achiral. Therefore, stereoselective synthesis is not applicable to the preparation of the parent compound itself. However, stereoselectivity becomes highly relevant during its chemo-diversification, particularly when modifications introduce a new stereocenter.
A key opportunity for stereoselective synthesis arises from the modification of the chloroacetamide side chain. For instance, the α-carbon of the acetamide (B32628) group (the -CH₂Cl moiety) can become a stereocenter upon substitution.
One notable approach is the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids. nih.gov While the original research uses an α-bromo amide, the principle is directly applicable to the α-chloro amide present in the target molecule. By employing a chiral palladium catalyst, typically formed in situ from a palladium source and a chiral phosphine ligand, it is possible to couple an aryl group to the α-carbon in an enantioselective manner. nih.gov This would generate chiral α-aryl-N-(4-bromo-2-carboxyphenyl)acetamides.
This strategy allows for the creation of two distinct enantiomers from the achiral starting material, which can be crucial for studying stereospecific interactions in biological systems. The development of suitable chiral ligands is critical for achieving high enantioselectivity in such transformations. nih.gov
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Insights into Molecular Architecture
A complete spectroscopic analysis is fundamental to understanding the molecular structure of a compound. However, for 5-bromo-2-(2-chloroacetamido)benzoic acid, specific experimental data is not present in the public domain.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
No specific high-resolution ¹H or ¹³C NMR data for this compound could be located. Such data would be essential for confirming the precise arrangement of protons and carbon atoms, including the substitution pattern on the benzene (B151609) ring and the conformation of the chloroacetamido side chain.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation
Detailed experimental IR and Raman spectra for this specific compound are not available. These techniques would be crucial for confirming the presence of key functional groups, such as the carboxylic acid, amide, and the carbon-halogen bonds, through their characteristic vibrational frequencies.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
While basic molecular weight information is available from chemical suppliers, detailed high-resolution mass spectrometry data and fragmentation analysis for this compound are not published. This information would be vital for confirming the elemental composition and for deducing structural features based on how the molecule breaks apart under ionization.
X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions
There are no published X-ray crystal structures for this compound. Obtaining a single crystal and performing X-ray diffraction would be necessary to definitively determine its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions such as hydrogen bonding or halogen bonding. While crystal structures for related molecules like 3-bromo-2-hydroxy-benzoic acid and 5-bromo-2-(phenylamino)benzoic acid exist, these cannot be used to accurately describe the target compound. nih.govnih.gov
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if applicable)
This compound is an achiral molecule, meaning it does not have non-superimposable mirror images. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not applicable.
Computational Approaches to Conformational Landscape and Molecular Dynamics
A search of the scientific literature did not yield any computational studies on this compound. Such studies would involve using theoretical models to predict the most stable conformations of the molecule, the rotational barriers of its flexible bonds, and its dynamic behavior, providing valuable insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
No published research was found that specifically details the use of Density Functional Theory (DFT) to analyze the electronic structure and energetics of this compound. Such a study would typically involve the calculation of various quantum chemical parameters.
Hypothetical Data Table Based on Potential DFT Calculations:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | (Not Available) | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | (Not Available) | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Not Available) | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | (Not Available) | Provides insight into the overall polarity of the molecule. |
| Mulliken Atomic Charges | (Not Available) | Describes the partial charges on each atom, indicating electrophilic and nucleophilic sites. |
| Molecular Electrostatic Potential (MEP) | (Not Available) | Maps the electrostatic potential onto the electron density surface, identifying regions for intermolecular interactions. |
Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Flexibility Analysis
There is currently no available literature detailing molecular mechanics or molecular dynamics simulations for this compound. These computational techniques would be instrumental in understanding the molecule's conformational landscape and flexibility.
Hypothetical Data Table Based on Potential Molecular Dynamics Simulations:
| Parameter | Hypothetical Finding | Significance |
| Key Torsional Angles | (Not Available) | Describes the rotation around key single bonds, defining the overall conformation. |
| Potential Energy Surface Scan | (Not Available) | Reveals the energy of different conformations and identifies the most stable (lowest energy) structures. |
| Root Mean Square Deviation (RMSD) | (Not Available) | Measures the average deviation of atomic positions over time, indicating structural stability. |
| Root Mean Square Fluctuation (RMSF) | (Not Available) | Highlights the flexibility of different regions of the molecule. |
Biological Activity Profiling and Mechanistic Investigations in Vitro and Non Human in Vivo
Comprehensive In Vitro Biological Screening Paradigms
No published studies were found that describe the in vitro biological screening of 5-bromo-2-(2-chloroacetamido)benzoic acid.
Enzyme Inhibition and Activation Assays
There is no available data from enzyme inhibition or activation assays for this compound. Consequently, its effects on specific protein targets, such as kinases, proteases, or phosphatases, remain uncharacterized.
Interactive Data Table: Summary of Enzyme Inhibition/Activation Data No data available for this compound.
Receptor Binding and Modulation Studies
No scientific literature is available that details receptor binding and modulation studies for this compound. Its affinity and functional activity at any known receptor have not been reported.
Interactive Data Table: Summary of Receptor Binding Data No data available for this compound.
Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening
There are no published reports on cell-based assays investigating the effects of this compound on cellular pathway modulation. Mechanistic studies focusing on its potential to induce phenotypic changes in cells are also absent from the current scientific record.
Antimicrobial or Antiviral Activity Assessments in Model Systems
No studies assessing the antimicrobial activity of this compound against bacterial or fungal strains have been published. Similarly, there is no available data on its potential antiviral activity in any model system, such as viral replication in cell culture.
Interactive Data Table: Summary of Antimicrobial/Antiviral Activity No data available for this compound.
Identification and Validation of Molecular Targets and Ligands
There is no information available regarding the identification or validation of specific molecular targets for this compound.
Affinity Chromatography and Target Pulldown Experiments
No published research has utilized affinity chromatography, target pulldown experiments, or other proteomic approaches to identify the molecular targets of this compound.
Proteomic and Metabolomic Profiling for Target Deconvolution
Currently, there is no publicly available scientific literature detailing proteomic or metabolomic profiling studies conducted specifically on this compound. Such studies are essential for identifying the direct protein targets of a compound and understanding its broader impact on cellular metabolism. The absence of this data means that the molecular targets and the metabolic pathways directly affected by this specific compound remain uncharacterized.
Genetic Perturbation Studies (e.g., CRISPR, RNAi) in Model Organisms (e.g., yeast, C. elegans, non-human mammalian cell lines)
There are no published research findings on genetic perturbation studies, such as CRISPR/Cas9 or RNA interference (RNAi) screens, involving this compound. These techniques are powerful tools for identifying genes that either enhance or suppress the effects of a chemical compound, thereby revealing its mechanism of action. While model organisms like Saccharomyces cerevisiae (yeast) and Caenorhabditis elegans are widely used for such studies in chemical biology and drug discovery, their application to investigate the specific effects of this compound has not been reported. nih.govnih.govsocmucimm.org
Elucidation of Mechanistic Pathways of Action
Modulation of Specific Intracellular Signaling Cascades
Detailed investigations into the modulation of specific intracellular signaling cascades by this compound are not present in the current body of scientific literature. Understanding how a compound interacts with signaling pathways such as MAPK, PI3K/Akt, or NF-κB is crucial for determining its cellular effects. Without such studies, the impact of this compound on cellular communication and regulation is unknown.
Induction of Apoptosis or Other Programmed Cell Death Pathways (in vitro, non-human cellular context)
There is no available data from in vitro or non-human cellular studies to suggest that this compound induces apoptosis or other forms of programmed cell death. Assays that measure markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential, have not been reported for this compound.
Inhibition or Activation of Key Biological Processes (e.g., DNA replication, protein synthesis)
The direct effects of this compound on fundamental biological processes like DNA replication, transcription, or protein synthesis have not been specifically documented. While various chemicals are known to inhibit these processes, no such activity has been attributed to this particular compound in the reviewed literature. nih.govnih.govhellobio.comresearchgate.net
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
While specific, detailed Structure-Activity Relationship (SAR) studies for this compound are not extensively published, the broader class of benzoic acid derivatives has been the subject of such investigations for various therapeutic targets. researchgate.netnih.gov For instance, studies on other substituted benzoic acid derivatives have explored how different chemical groups at various positions on the phenyl ring influence biological activity. nih.govmdpi.com
The core structure of this compound contains several key features that could be modulated in SAR studies:
The bromo substituent at position 5.
The chloroacetamido group at position 2.
The carboxylic acid group at position 1.
Hypothetical SAR studies could involve modifying these positions to understand their contribution to any potential biological activity. For example, replacing the bromo group with other halogens or alkyl groups, or altering the chloroacetamide side chain, could systematically probe the structural requirements for activity. However, without a known biological activity or target, such studies for this specific compound have not been a research focus.
Below is a table outlining the key structural features of this compound that would be relevant for potential future SAR studies.
| Structural Position | Existing Group | Potential Modifications for SAR Studies | Potential Influence |
| Position 1 | Carboxylic Acid | Ester, Amide, Tetrazole | Binding interactions, solubility, cell permeability |
| Position 2 | 2-Chloroacetamido | Other acyl groups, sulfonamides, alkylamines | Target binding, reactivity |
| Position 5 | Bromo | Fluoro, Chloro, Iodo, Methyl, Methoxy | Electronic effects, steric hindrance, metabolic stability |
This table is hypothetical and for illustrative purposes, as specific SAR data for this compound is not available.
Biological Activity and Mechanistic Insights of this compound
The chemical compound this compound is a derivative of anthranilic acid, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific research on this particular compound is limited, its structural features, particularly the N-acylanthranilic acid core, suggest potential for biological activity, most notably as an anti-inflammatory agent. This article explores the predicted biological activity profile and mechanistic underpinnings of this compound through the lens of computational modeling and analysis of structurally related compounds.
Based on the activities of analogous N-acylanthranilic acid derivatives, this compound is predicted to exhibit anti-inflammatory properties. The primary mechanism of action for many N-acylanthranilic acids involves the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
In vitro assays commonly used to evaluate the anti-inflammatory potential of such compounds include:
Enzyme Inhibition Assays: Measuring the direct inhibition of COX-1, COX-2, and 5-LOX enzymes. researchgate.net
Protein Denaturation Inhibition: Assessing the ability of the compound to prevent heat-induced denaturation of proteins like bovine serum albumin or egg albumin, which is a hallmark of inflammation. researchgate.net
Membrane Stabilization Assays: Evaluating the compound's capacity to stabilize red blood cell membranes against hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions. bibliomed.org
Non-human in vivo studies are crucial for confirming anti-inflammatory effects. Common models include:
Carrageenan-Induced Paw Edema: An acute inflammation model in rodents where the reduction in paw swelling after administration of the test compound is measured. ijpras.comscielo.br
Acetic Acid-Induced Vascular Permeability: This test measures the ability of a compound to inhibit the increase in vascular permeability in the peritoneum of mice, which is induced by an irritant. ijpras.com
Cotton Pellet Granuloma: A sub-chronic inflammation model that assesses the effect of a compound on the formation of granulomatous tissue. researchgate.net
A study on novel N-substituted anthranilic acid derivatives, including a compound with a 5-bromo substitution, demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. nih.gov For instance, 5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid showed 50.66% inhibition of inflammation. nih.gov This provides a strong basis to hypothesize that this compound would also be active in similar models.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For N-acylanthranilic acids, QSAR studies have identified key physicochemical properties that govern their anti-inflammatory and other biological activities.
A detailed QSAR analysis of a large series of N-arylanthranilic acids revealed that their anti-inflammatory activity is best modeled by molecular shape parameters. nih.gov Specifically, the angle between the planes of the two aromatic rings was found to be a relevant factor. nih.gov Another QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also beneficial, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur in certain positions decreased activity. nih.gov
For this compound, a hypothetical QSAR model would likely include descriptors for:
Hydrophobicity: The logP value, influenced by the bromo and chloro substituents.
Electronic Properties: The electron-withdrawing nature of the halogen atoms and the acetamido group.
Steric Parameters: The size and shape of the substituents, as described by parameters like molar refractivity or Verloop's sterimol parameters. nih.gov
Table 1: Predicted Key Descriptors for a QSAR Model of this compound
| Descriptor Class | Specific Descriptor | Predicted Influence on Anti-inflammatory Activity |
| Hydrophobic | LogP | A moderate level of hydrophobicity is generally favorable for cell membrane permeability. |
| Electronic | Hammett constants (σ) | The electron-withdrawing groups (Br, Cl) can influence the pKa of the carboxylic acid and the reactivity of the amide. |
| Steric | Molar Refractivity (MR) | The size of the bromo and chloroacetamido groups will impact binding to the target enzyme's active site. |
| Topological | Wiener Index, Kier & Hall Indices | These indices describe molecular branching and shape, which are critical for receptor fit. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For anti-inflammatory N-acylanthranilic acids targeting COX enzymes, a common pharmacophore includes:
An acidic group (the carboxylic acid) that interacts with a key arginine residue in the COX active site.
Two aromatic rings that fit into hydrophobic pockets.
A specific dihedral angle between the aromatic rings. nih.gov
Based on the structure of this compound, a hypothetical pharmacophore for its presumed anti-inflammatory activity can be proposed.
Table 2: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Corresponding Structural Moiety |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxylic acid and the amide group. |
| Hydrogen Bond Donor | The carboxylic acid hydroxyl group and the amide N-H. |
| Aromatic Ring | The brominated benzene (B151609) ring. |
| Hydrophobic Feature | The chloroacetyl group and the bromo substituent. |
| Negative Ionizable Feature | The carboxylate group at physiological pH. |
This hypothetical model would need to be validated by synthesizing and testing a series of analogues and comparing their activities to the model's predictions.
Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used in drug design to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively.
Ligand Efficiency (LE): Measures the binding energy per heavy atom. It is calculated as: LE = -2.303 * RT * log(IC₅₀) / N where R is the gas constant, T is the temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of heavy atoms.
Lipophilic Efficiency (LipE): Relates potency to lipophilicity (logP). It is calculated as: LipE = pIC₅₀ - logP where pIC₅₀ is the negative logarithm of the IC₅₀.
For a compound like this compound, these metrics would be crucial in its theoretical optimization as a drug candidate. A good drug candidate should have high potency with the lowest possible molecular weight and lipophilicity to ensure favorable pharmacokinetic properties. Studies on other classes of enzyme inhibitors have shown that successful drug candidates often have LipE values greater than 5. nih.gov
Table 3: Hypothetical Ligand and Lipophilic Efficiency Analysis for this compound
| Parameter | Formula | Significance for Drug Design |
| Ligand Efficiency (LE) | ΔG / N | Indicates the quality of binding per atom. Higher values are desirable for lead compounds. |
| Lipophilic Efficiency (LipE) | pIC₅₀ - logP | Balances potency and lipophilicity to predict drug-like properties. Higher values suggest a more efficient use of lipophilicity for binding. |
Without experimental potency (IC₅₀) and measured logP data for this compound, a definitive analysis cannot be performed. However, based on its structure, it is anticipated to have a moderate to high logP due to the presence of two halogen atoms. Therefore, achieving high potency would be essential for it to be considered a high-quality lead compound based on these efficiency metrics.
Pre Clinical Investigations in Model Organisms Non Human in Vivo
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
No information available.
Absorption Characteristics and Bioavailability in Animal Species
No data were found regarding the absorption characteristics or bioavailability of 5-bromo-2-(2-chloroacetamido)benzoic acid in any animal species. This includes information on the rate and extent of absorption following oral or other routes of administration.
Tissue Distribution and Accumulation Patterns
Information on the tissue distribution and potential accumulation of this compound in various organs and tissues of animal models is not available in the reviewed literature.
Biotransformation Pathways and Metabolite Identification (in animal models)
There were no studies identified that described the biotransformation pathways or identified the metabolites of this compound in any in vivo animal model.
Excretion Routes and Kinetics
No data were available concerning the routes and kinetics of excretion for this compound and its potential metabolites from the body in animal models.
Exploratory Toxicity and Tolerability Studies in Pre-clinical Animal Models
No studies detailing the exploratory toxicity or tolerability of this compound in preclinical animal models were found. Information regarding the mechanistic toxicology of this specific compound is not present in the available literature.
Computational Chemistry and Bioinformatics Applications
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental tools for predicting and analyzing the interaction between a ligand, such as 5-bromo-2-(2-chloroacetamido)benzoic acid, and its biological target, typically a protein or enzyme.
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of a target protein. These poses are then scored based on functions that approximate the binding affinity or free energy.
For derivatives of the core scaffold, such as 4-(2-chloroacetamido)benzoic acid, docking studies have been performed to evaluate their potential as local anesthetics by targeting voltage-gated sodium channels. researchgate.net In such a study, the chloroacetamido benzoic acid scaffold demonstrated strong interactions with the channel's components, suggesting a high likelihood of blocking conductance. researchgate.net Similarly, this compound could be docked into the active sites of various enzymes or receptors to predict its binding mode and affinity. Key interactions would likely involve hydrogen bonds from the carboxylic acid and the amide group, as well as halogen bonds from the bromine and chlorine atoms, which can contribute significantly to binding affinity and specificity.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. scielo.br While docking provides a static snapshot, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govscielo.br This allows for the assessment of the stability of the docked pose, the flexibility of the binding pocket, and the role of solvent molecules. scielo.brnih.gov An MD simulation of a complex between this compound and a target protein would reveal the stability of key hydrogen bonds and other interactions over a simulated timeframe (nanoseconds to microseconds). scielo.br Analysis of the simulation trajectory can provide insights into the conformational changes induced by ligand binding and a more accurate estimation of binding free energy. scielo.br
| Parameter | Description | Example Value |
|---|---|---|
| Docking Score (kcal/mol) | Predicted binding affinity from molecular docking. More negative values indicate stronger binding. | -8.2 |
| Key Interacting Residues | Amino acid residues in the target's active site forming significant interactions (e.g., hydrogen bonds, hydrophobic interactions). | ARG 120, TYR 355, SER 356 |
| RMSD (Å) | Root Mean Square Deviation of atomic positions, measuring the stability of the ligand in the binding pocket during MD simulation. | 1.5 ± 0.5 |
| Hydrogen Bond Occupancy (%) | Percentage of simulation time a specific hydrogen bond is maintained. | Carboxyl O with ARG 120: 85% |
De Novo Ligand Design and Virtual Screening based on this compound Scaffold
The scaffold of this compound serves as an excellent starting point for designing new molecules with potentially improved properties.
De Novo Ligand Design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. Algorithms can use the this compound scaffold as a base, adding or modifying functional groups to optimize interactions with the target. This approach allows for the exploration of novel chemical space that might not be present in existing compound libraries. nih.gov For instance, the chloroacetyl group or the bromine atom could be replaced with other functionalities to enhance potency or selectivity.
Virtual Screening is a high-throughput computational method used to search large libraries of chemical compounds for potential hits that are likely to bind to a drug target. This can be done in two main ways:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target is known, compounds from a library are docked into the binding site, and the top-scoring molecules are selected for further investigation.
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but active ligands are, a model can be built based on the properties of the known active compounds. This model is then used to screen libraries for molecules with similar characteristics (e.g., shape, pharmacophore). This compound could be used as a query molecule to find other compounds in a database with a similar 2D or 3D structure.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The development of a QSAR model for a series of analogs based on the this compound scaffold would involve several steps:
Data Set Preparation: A series of analogs would be synthesized, and their biological activity against a specific target would be measured experimentally.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation.
QSAR studies on related 2-chlorobenzoic acid derivatives have successfully identified key molecular descriptors that govern their antimicrobial activity. nih.gov A validated QSAR model for analogs of this compound would be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Prediction of ADME Parameters (Computational, theoretical modeling based on structure, not experimental human data)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools can predict these properties based solely on the molecular structure, providing an early warning of potential liabilities. nih.govmdpi.com
Computational models can estimate key parameters related to how a compound is absorbed and distributed. For instance, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have utilized computational tools to predict their pharmacokinetic profiles. nih.govmdpi.com
Gastrointestinal Absorption (HIA): Predictions can be made about how well the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Models can predict the likelihood of a compound crossing the BBB, which is crucial for drugs targeting the central nervous system.
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin can be estimated, which affects its free concentration and availability to reach the target tissue.
Lipophilicity (logP/logD): This is a key predictor of absorption and distribution and is readily calculated from the structure.
Predicting how a compound will be metabolized is vital for understanding its half-life and potential for forming toxic byproducts.
Cytochrome P450 (CYP) Inhibition/Metabolism: Models can predict which CYP enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. The aromatic ring and other sites on this compound are potential sites for oxidative metabolism.
Reactivity: The chloroacetyl group is a known reactive moiety, which can be a liability. Computational tools can predict its reactivity towards nucleophiles, such as glutathione, which can inform potential toxicity pathways.
| ADME Property | Predicted Parameter | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability (nm/s) | Moderate | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low |
| Plasma Protein Binding (%) | >90% | |
| Metabolism | CYP2D6 Inhibitor | Yes |
| CYP3A4 Substrate | Yes |
Future Research Directions and Translational Perspectives Non Human and Conceptual
Exploration of Novel Therapeutic or Agrochemical Applications (Conceptual based on pre-clinical findings)
The unique structure of 5-bromo-2-(2-chloroacetamido)benzoic acid, combining a halogenated benzoic acid with a chloroacetamide group, suggests several conceptual applications in therapy and agriculture based on preclinical evidence from related molecules.
Therapeutic Potential: Research into structurally similar compounds, such as 4-(2-chloroacetamido)benzoic acid derivatives, has indicated potential as local anesthetic agents. researchgate.netresearchgate.net The chloroacetamide portion is hypothesized to provide sufficient ionization character to the amide nitrogen, a feature that could be explored for nerve-blocking activity. researchgate.net
Furthermore, the broader class of benzoic acid derivatives has been investigated for a wide range of pharmacological activities. These include:
Anticancer Activity: Many benzoic acid derivatives are being explored for their potential to treat cancer. nih.govpreprints.org Some have been shown to act as inhibitors of histone deacetylases (HDACs), which can prevent the expression of oncogenes. nih.gov This suggests that this compound could be conceptually evaluated as a candidate for anticancer research.
Enzyme Inhibition: Beyond HDACs, various benzoic acid derivatives have been designed and synthesized to act as inhibitors for other enzymes, such as acetylcholinesterase and carbonic anhydrases, which are targets in the management of neurodegenerative diseases like Alzheimer's. sci-hub.senih.gov
Analgesic and Anti-inflammatory Effects: Salicylic acid, a simple benzoic acid derivative, is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research continues to produce new derivatives with potential analgesic and anti-inflammatory properties. mdpi.comnih.gov
Agrochemical Potential: The halogenated benzoic acid scaffold is present in various agrochemicals. For instance, 5-bromo-2-chlorobenzoic acid, a related structure, is used in the synthesis of herbicides and other crop protection agents. glindiachemicals.com This precedent suggests a conceptual pathway for investigating the potential of this compound as a lead compound for new herbicides, insecticides, or fungicides. glindiachemicals.comijcrt.org
Table 1: Conceptual Applications Based on Preclinical Findings for Related Compounds
| Potential Application | Rationale/Supporting Evidence from Related Compounds | Reference Index |
|---|---|---|
| Local Anesthetic | The 4-(2-chloroacetamido) benzoic acid scaffold shows local anesthetic properties in preclinical models. | researchgate.netresearchgate.net |
| Anticancer Agent | Benzoic acid derivatives are investigated for anticancer potential, including through mechanisms like HDAC inhibition. | nih.govpreprints.orgnih.gov |
| Enzyme Inhibitor | Designed derivatives show promise as inhibitors of acetylcholinesterase and carbonic anhydrase for neurodegenerative disease research. | sci-hub.senih.gov |
| Agrochemical | Halogenated benzoic acids are established precursors and active ingredients in herbicides and other crop protection chemicals. | glindiachemicals.comijcrt.org |
Development of Advanced Delivery Systems and Formulation Strategies (Conceptual, no dosage specifics)
To enhance the potential utility of research compounds like this compound, the development of advanced delivery systems is a key conceptual area. These strategies aim to improve solubility, stability, and targeted delivery in preclinical models. For benzoic acid derivatives, which can have poor water solubility, formulation strategies are critical. wikipedia.org
Conceptual formulation approaches include:
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility and bioavailability. This approach has been conceptually explored for other benzoic acid derivatives to improve their therapeutic index in research settings.
Prodrug Development: The carboxylic acid group is a versatile site for chemical modification to create prodrugs. mdpi.com Esterification or amidation could create derivatives that are more readily absorbed and then hydrolyzed in vivo to release the active compound.
Supramolecular Gels: Certain benzoic acid derivatives have been shown to act as supramolecular gelators, which could be used to create depot formulations for sustained release in preclinical studies. researcher.life This could be particularly relevant for applications like localized anesthesia or targeted cancer therapy models.
Advanced Tablet Formulation: For oral administration studies, optimizing tablet formulations using various excipients can significantly impact the compound's release profile. Research on related compounds has explored different binders and disintegrants to achieve desired release characteristics in a laboratory setting. nih.gov
Integration with Multi-omics Data for Comprehensive Systems-Level Understanding
To fully understand the biological effects of this compound, a systems-level approach integrating multiple "omics" disciplines is a powerful future direction. nashbio.com Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a compound's impact on biological systems. pharmalex.commdpi.com
This comprehensive analysis could conceptually:
Elucidate Mechanisms of Action: By observing changes across all omics layers after exposure to the compound, researchers can identify the specific cellular pathways being modulated. mdpi.com This is more powerful than single-target assays and can reveal unexpected mechanisms.
Identify Novel Targets: Multi-omics can uncover new therapeutic targets by revealing dysregulated pathways and networks that would be missed with single-omics approaches. nashbio.com
Predict Off-Target Effects: A systems-level view allows for the comprehensive assessment of a compound's interactions across the proteome and metabolome, helping to identify potential off-target effects and toxicity risks early in the preclinical development process. nashbio.com
Discover Biomarkers: By correlating molecular profiles with compound response in cell or animal models, multi-omics can help identify biomarkers that predict efficacy. This is crucial for stratifying experimental groups and understanding why some models may respond differently than others. northeastern.edu
The main challenge in this area lies in the massive scale and complexity of the generated data, which requires specialized bioinformatics pipelines and machine learning algorithms for effective integration and interpretation. nashbio.comnortheastern.edu
Synergistic Effects with Other Bioactive Compounds in Research Combinations
A significant area of future conceptual research is to investigate the synergistic effects of this compound when combined with other bioactive compounds in non-human experimental models. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key concept in developing more effective research probes and therapeutic strategies.
Conceptual approaches to exploring synergy include:
Combination with Known Therapeutic Agents: If preclinical studies suggest, for example, an anticancer effect, the compound could be tested in combination with established chemotherapeutic agents in cell culture models. The goal would be to see if the combination allows for a reduced concentration of the conventional agent, potentially indicating a reduction in toxicity while maintaining efficacy.
Targeting Complementary Pathways: Based on a multi-omics understanding of its mechanism, this compound could be paired with another compound that targets a complementary or downstream pathway. This dual-pronged approach could overcome potential resistance mechanisms in experimental models.
Development of Multi-Target Molecules: An advanced strategy involves designing single molecules that inherently possess multiple pharmacological activities, an intramolecular form of synergy. Research into benzoic acid derivatives has already explored the creation of compounds that can inhibit both acetylcholinesterase and carbonic anhydrases, demonstrating the feasibility of this approach. sci-hub.senih.gov Such multi-functional molecules can be powerful research tools for dissecting complex biological processes.
These combination studies are purely conceptual at this stage and would require extensive preclinical validation to establish any potential for synergistic interactions.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-(2-chloroacetamido)benzoic acid, considering yield and purity?
Answer: The synthesis of this compound can be approached via sequential functionalization of the benzoic acid scaffold. First, bromination at the 5-position of 2-aminobenzoic acid followed by chloroacetylation of the amine group is a plausible route. Evidence from analogous compounds suggests using Schotten-Baumann conditions (acyl chloride in a biphasic water-organic solvent system) for the acylation step to ensure high purity . Databases like REAXYS and PISTACHIO can predict feasible pathways by cross-referencing reactions of structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid derivatives . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Answer: Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy:
- Mass Spectrometry (MS):
Q. How should the compound be stored to maintain stability?
Answer: Stability is influenced by hydrolysis of the chloroacetamido group and decarboxylation of the benzoic acid moiety. Storage recommendations include:
- Temperature: 0–6°C in airtight containers to slow degradation .
- Solvent: Store in anhydrous DMSO or DMF if solubilized, as aqueous solutions accelerate hydrolysis.
- Light Sensitivity: Protect from UV light to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer: The electron-withdrawing bromo and chloro groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. For example:
- Suzuki Coupling: The bromine atom at the 5-position can undergo palladium-catalyzed coupling with boronic acids. However, steric hindrance from the chloroacetamido group may reduce yields, necessitating optimized ligands (e.g., XPhos) .
- Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 2- or 4-positions, but competing hydrolysis of the amide must be controlled via pH modulation (<7) .
Q. How can contradictions in reported spectral data for this compound be resolved?
Answer: Discrepancies in spectral data (e.g., IR peak shifts or NMR splitting patterns) often arise from:
- Solvent Effects: Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Crystallographic Validation: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, SCXRD data for analogous compounds (e.g., 5-bromo-2-chlorobenzoic acid) resolve ambiguities in bond lengths and angles .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., using Gaussian) can simulate NMR/IR spectra to cross-validate experimental results .
Q. What kinetic modeling frameworks are suitable for studying reactions involving this compound?
Answer: A multiobjective optimal experimental design (MOED) framework is effective for kinetic studies. For instance:
- Esterification Kinetics: Monitor the reaction with benzoic acid derivatives using in-line FTIR or HPLC to track intermediate formation. Rate constants can be derived via MATLAB or Python-based fitting tools .
- Hydrolysis Studies: Use pH-stat titration to measure the degradation rate of the chloroacetamido group. The Arrhenius equation models temperature dependence, while transition-state theory identifies rate-limiting steps .
Q. How does the compound’s solubility vary with solvent choice, and what implications does this have for reaction design?
Answer: Solubility trends (extrapolated from similar benzoic acid derivatives):
- Polar Aprotic Solvents: High solubility in DMSO and DMF due to hydrogen bonding with the amide and carboxyl groups.
- Aqueous Buffers: Limited solubility at neutral pH but improved solubility under basic conditions (pH >10) via deprotonation.
- Implications: Use DMSO for catalytic reactions (e.g., cross-coupling) and aqueous-organic biphasic systems for hydrolysis studies .
Q. What computational tools predict the compound’s reactivity in complex reaction systems?
Answer:
- Retrosynthesis Tools: PISTACHIO and BKMS_METABOLIC databases propose synthetic pathways and byproduct identification .
- Reactivity Prediction: Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
